molecular formula C18H14BrNO4 B1270676 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 351329-40-3

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1270676
CAS No.: 351329-40-3
M. Wt: 388.2 g/mol
InChI Key: LWOVGJUFNHFSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14BrNO4 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

One research application of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is in the synthesis of complex molecules. For instance, Klásek et al. (2003) described the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which were brominated to obtain 3-bromo derivatives. These compounds were then used to create 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids and 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones, highlighting the utility of brominated quinoline derivatives in synthesizing diverse molecular structures (Klásek, Kořistek, Sedmera, & Halada, 2003).

Antimicrobial and Antimalarial Agents

Compounds structurally related to this compound have been investigated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized a series of novel bromo-chloro-quinoline derivatives with significant antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum. This indicates the potential of such compounds in developing new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Synthesis of Fluorescent Derivatives

The research conducted by Yamaguchi et al. (1985) demonstrated the use of a bromomethyl-quinoline derivative as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This illustrates the application of brominated quinoline compounds in analytical chemistry for enhancing detection sensitivity (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Chemical Synthesis and Molecular Rearrangement

Research on brominated quinolines, akin to this compound, includes exploring their chemical synthesis and molecular rearrangement processes. For instance, Li (2015) investigated the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to the formation of bromomethyl-quinoline derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in organic synthesis (Li, 2015).

Future Directions

The future directions for “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further studies to understand its chemical properties, potential applications, and safety profile. As it is used in proteomics research , it might have potential applications in the field of biochemistry and molecular biology.

Properties

IUPAC Name

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOVGJUFNHFSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361166
Record name 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351329-40-3
Record name 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.